molecular formula C16H20BrNO3 B13452772 Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13452772
M. Wt: 354.24 g/mol
InChI Key: VWRMHKKHGSAXMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group allows for interactions with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3

InChI Key

VWRMHKKHGSAXMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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